molecular formula C31H29F3N8O2 B12415943 Ret-IN-16

Ret-IN-16

Cat. No.: B12415943
M. Wt: 602.6 g/mol
InChI Key: JCCUAVDBGXASEC-UHFFFAOYSA-N
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Description

Ret-IN-16 is a potent and selective inhibitor of the rearranged during transfection (RET) tyrosine kinase receptor. It has shown significant anticancer effects by inhibiting various RET mutations and fusion proteins, such as RET (wild type), RET (M918T), RET (V804L), RET (V804M), RET-CCDC6, and RET-KIF5B . The compound has been studied extensively for its potential in treating cancers driven by RET alterations.

Preparation Methods

The synthesis of Ret-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.

    Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.

    Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity and yield.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.

Chemical Reactions Analysis

Ret-IN-16 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ret-IN-16 has a wide range of scientific research applications, including:

Mechanism of Action

Ret-IN-16 exerts its effects by selectively inhibiting the kinase activity of the RET receptor. This inhibition blocks the autophosphorylation of RET and the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include various RET mutations and fusion proteins, which are commonly found in certain types of cancers .

Comparison with Similar Compounds

Ret-IN-16 is unique compared to other RET inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its ability to inhibit a wide range of RET mutations and fusion proteins with high potency, making it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C31H29F3N8O2

Molecular Weight

602.6 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy]benzamide

InChI

InChI=1S/C31H29F3N8O2/c1-19-5-6-20(14-26(19)44-30-24-17-36-40-28(24)38-27(39-30)21-4-3-9-35-16-21)29(43)37-23-8-7-22(25(15-23)31(32,33)34)18-42-12-10-41(2)11-13-42/h3-9,14-17H,10-13,18H2,1-2H3,(H,37,43)(H,36,38,39,40)

InChI Key

JCCUAVDBGXASEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4=NC(=NC5=C4C=NN5)C6=CN=CC=C6

Origin of Product

United States

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